Cas no 1804865-72-2 (3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)

3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid
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- インチ: 1S/C9H6ClF3INO3/c10-2-4-6(1-7(16)17)15-3-5(14)8(4)18-9(11,12)13/h3H,1-2H2,(H,16,17)
- InChIKey: DPIZFTVBOSNMIS-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(CC(=O)O)C(CCl)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 305
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 59.4
3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029089331-1g |
3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid |
1804865-72-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid 関連文献
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3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acidに関する追加情報
3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid: A Comprehensive Overview
The compound 3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid, identified by the CAS number 1804865-72-2, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with three distinct groups: a chloromethyl group at position 3, an iodo group at position 5, and a trifluoromethoxy group at position 4. Additionally, the pyridine ring is further substituted with an acetic acid moiety at position 2.
The synthesis of 3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid involves a series of multi-step reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. The presence of the trifluoromethoxy group introduces significant electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical transformations. The iodo group at position 5 adds to the complexity of the molecule, potentially serving as a leaving group in certain reactions or contributing to its stability under specific conditions.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and development. The unique combination of substituents in this compound makes it a promising candidate for exploring its potential as a lead compound in medicinal chemistry. For instance, the chloromethyl group can act as a bioisostere or serve as a site for further functionalization, while the trifluoromethoxy group can enhance the molecule's lipophilicity and improve its pharmacokinetic properties.
In terms of biological activity, 3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid has shown potential in inhibiting certain enzyme activities and modulating cellular signaling pathways. Researchers have reported that this compound exhibits selective inhibition against specific kinases, making it a valuable tool in studying cellular processes and disease mechanisms. Furthermore, its acetic acid moiety may contribute to its ability to penetrate cellular membranes, enhancing its bioavailability.
The application of this compound extends beyond pharmacology. Its unique chemical structure makes it an ideal candidate for use in materials science, particularly in the development of advanced materials with tailored electronic properties. The trifluoromethoxy group's electron-withdrawing effects can influence the molecule's conjugation and stability, potentially leading to applications in organic electronics or optoelectronic devices.
From an environmental perspective, understanding the degradation pathways and ecological impact of 3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid is crucial for ensuring its safe use and disposal. Recent research has focused on identifying biodegradation mechanisms and assessing its toxicity to aquatic organisms. These studies aim to provide guidelines for handling this compound responsibly within industrial and research settings.
In conclusion, 3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid, CAS number 1804865-72-2, represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its complex structure offers numerous opportunities for further research and development, particularly in drug discovery, materials science, and environmental chemistry. As advancements in synthetic methods and analytical techniques continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial contexts.
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